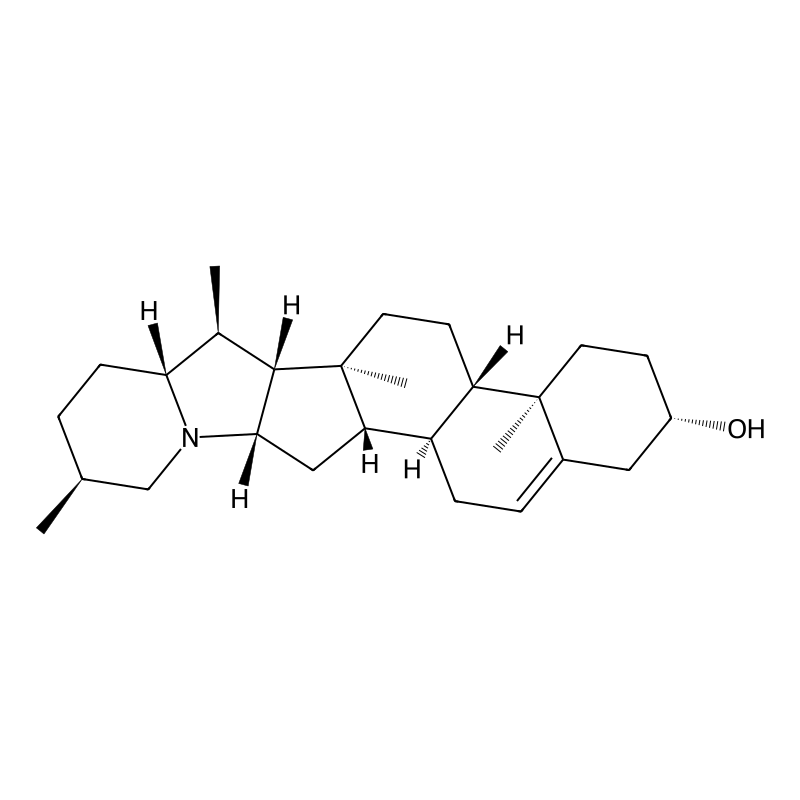

Solanidine

Content Navigation

Common pain point: sourcing pure solanidine aglycone often requires laborious deglycosylation of α-solanine/α-chaconine, leading to low yields and inconsistent purity. High-purity solanidine (CAS 80-78-4) eliminates this bottleneck. • Bypasses harsh hydrolysis - ready-to-use for direct 16-DPA synthesis. • Essential reference standard for GC/HPLC quantification of total glycoalkaloids in potato protein. • Reduced membrane disruption vs. glycosides - ideal for CYP2D6 enzyme activity studies and steroidal receptor pharmacology. Guaranteed purity and secure global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Solanidine (CAS 80-78-4) is a specialized steroidal alkaloid aglycone characterized by a condensed spiroketal ring system containing a tertiary nitrogen atom and a 25S stereochemical configuration [1]. As the aglycone core of the abundant glycoalkaloids α-solanine and α-chaconine, it serves as a critical industrial precursor for the synthesis of steroidal hormones, most notably 16-dehydropregnenolone acetate (16-DPA). In analytical and regulatory laboratories, high-purity solanidine is an indispensable reference standard for quantifying total glycoalkaloid loads in agricultural products, particularly potato protein isolates [2]. Its procurement value lies in its immediate availability as a reactive, nitrogen-containing steroidal framework, bypassing the costly and yield-reducing hydrolysis steps required when sourcing crude glycosylated plant extracts.

Research Fit

References

- [1] A divergent synthesis of solanidine and 22-epi-solanidine, two 25S natural steroidal alkaloids, from 25R-configured diosgenin acetate. J Org Chem. 2017 Jul 21;82(14):7463-7469.

- [2] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Foods. 2020; 9(4):423.

Substituting solanidine with its glycosylated analogs (α-solanine or α-chaconine) in synthetic workflows introduces significant process inefficiencies, as the bulky trisaccharide side chains necessitate harsh acid or enzymatic hydrolysis, leading to byproduct formation and reduced overall yields of the target aglycone [1]. Furthermore, in cell-based pharmacological assays, the intact glycosides act as potent detergents that rapidly disrupt plasma membranes, masking the true receptor-mediated activity of the steroidal core. While oxygen-only sapogenins like diosgenin are common steroidal precursors, they possess a 25R configuration and lack the tertiary nitrogen in the E/F ring system, rendering them chemically incompatible for synthesizing 25S-configured nitrogenous steroidal derivatives or serving as accurate analytical baselines for solanaceous alkaloid quantification [2].

Substitution Risk

Significant teratogenic response

References

- [1] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Foods. 2020; 9(4):423.

- [2] A divergent synthesis of solanidine and 22-epi-solanidine, two 25S natural steroidal alkaloids, from 25R-configured diosgenin acetate. J Org Chem. 2017 Jul 21;82(14):7463-7469.

Hydrolysis-Free Precursor for 16-DPA Synthesis

In the industrial synthesis of 16-dehydropregnenolone acetate (16-DPA), starting with the aglycone solanidine directly eliminates the requisite de-glycosylation step. When crude glycoalkaloid mixtures containing α-solanine are used, they must undergo harsh acid hydrolysis, a process prone to generating degradation byproducts and lowering yield. Procuring pure solanidine provides immediate access to the reactive tertiary nitrogen and hydroxyl groups, streamlining the degradation to 16-DPA and improving overall synthetic throughput compared to processing raw potato extracts [1].

| Evidence Dimension | Synthetic process steps and byproduct formation |

| Target Compound Data | Solanidine (Direct entry into degradation to 16-DPA without hydrolysis) |

| Comparator Or Baseline | α-Solanine / Crude Glycoalkaloids (Requires harsh acid hydrolysis, generating byproducts) |

| Quantified Difference | Elimination of 1 major processing step (hydrolysis) and associated yield loss |

| Conditions | Industrial synthesis of 16-DPA |

Procuring the aglycone directly reduces manufacturing steps, minimizes byproduct formation, and accelerates the synthesis of downstream steroidal hormones.

Baseline Cytotoxicity in Cell Assays

For pharmacological research targeting steroidal receptors, solanidine offers a vastly superior handling profile compared to its glycosylated counterparts. In vivo studies demonstrate that the aglycone solanidine is significantly less toxic than α-solanine, with oral LD50 values in mice reported at approximately 500 mg/kg for solanidine, compared to just 34 mg/kg for α-solanine. In cell culture, α-solanine induces rapid plasma membrane damage at micromolar concentrations due to its detergent-like saponin properties, whereas solanidine remains viable for assessing true steroidal activity without causing immediate cell lysis [1].

| Evidence Dimension | Baseline cytotoxicity (Oral LD50 in mice) |

| Target Compound Data | Solanidine (~500 mg/kg) |

| Comparator Or Baseline | α-Solanine (34 mg/kg) |

| Quantified Difference | ~14.7-fold reduction in baseline toxicity |

| Conditions | In vivo murine model and in vitro cell viability assays |

Using solanidine prevents assay failure caused by the non-specific membrane-disrupting effects of glycosides, ensuring accurate measurement of steroidal receptor interactions.

LC-MS/MS Quantification Recovery

In regulatory testing of potato protein isolates, quantifying total glycoalkaloids requires hydrolyzing the sample to measure the total aglycone content. High-purity solanidine is mandatory as the calibration standard. LC-MS/MS validation studies show that pure solanidine standards achieve reliable recovery rates of 83.9% to 90.3% in complex protein matrices. Attempting to back-calculate total aglycone concentration using only intact α-solanine standards introduces significant quantification errors due to variable natural ratios and incomplete hydrolysis kinetics in the sample matrix [1].

| Evidence Dimension | Analytical recovery and quantification accuracy |

| Target Compound Data | Solanidine standard (83.9% - 90.3% recovery for total aglycone measurement) |

| Comparator Or Baseline | Intact Glycoside Standards (Subject to calculation errors from variable hydrolysis) |

| Quantified Difference | Ensures absolute quantification of the aglycone baseline |

| Conditions | LC-MS/MS quantification in potato protein isolates |

Regulatory compliance and food safety testing require the exact aglycone standard to accurately determine total glycoalkaloid loads post-hydrolysis.

Stereochemical Specificity vs. Diosgenin

While both solanidine and diosgenin are utilized as precursors for 16-DPA, they are not interchangeable for specialized structural syntheses. Solanidine features a 25S stereochemical configuration and a tertiary nitrogen atom within its spiroketal E/F ring system. In contrast, diosgenin possesses a 25R configuration and an oxygen-only spiroketal structure. This structural divergence makes solanidine the absolute required precursor for synthesizing 25S-configured steroidal alkaloids (such as 22-epi-solanidine) and specific nitrogen-containing pharmacological analogs, which cannot be derived from diosgenin without complex, multi-step ring-switching and amination procedures [1].

| Evidence Dimension | Structural configuration and heteroatom presence |

| Target Compound Data | Solanidine (25S configuration, tertiary nitrogen in E/F ring) |

| Comparator Or Baseline | Diosgenin (25R configuration, oxygen-only spiroketal) |

| Quantified Difference | Absolute structural requirement for 25S-nitrogenous derivatives |

| Conditions | Precursor selection for specialized steroidal alkaloid synthesis |

Buyers synthesizing nitrogen-containing or 25S-specific steroidal analogs must procure solanidine, as diosgenin lacks the requisite stereochemistry and heteroatom.

16-DPA Industrial Synthesis

Solanidine is highly recommended as a direct starting material for the chemical degradation into 16-DPA, a critical intermediate for the commercial production of progesterone, cortisone, and other steroidal drugs. Procuring the aglycone directly bypasses the need for the harsh de-glycosylation of crude potato extracts, streamlining the manufacturing workflow[1].

Food Safety LC-MS/MS Reference Standard

In the quality control of potato-derived products, particularly potato protein isolates used in human nutrition, solanidine serves as the essential analytical standard. It enables the accurate quantification of total glycoalkaloid content post-hydrolysis, ensuring products meet the regulatory safety threshold without the quantification errors associated with intact glycoside standards [2].

In Vitro Receptor & Biomarker Assays

Due to its significantly lower cytotoxicity and lack of the membrane-disrupting saponin properties found in α-solanine, solanidine is the preferred compound for in vitro pharmacological assays. It is utilized to study the specific receptor-mediated effects of the steroidal alkaloid framework and serves as a specific biomarker for evaluating CYP2D6 enzyme activity and inhibition[3].

Application Fit Matrix

References

- [1] An update of therapeutic potential and bioanalytical aspects of steroidal glycoalkaloid (solanidine). Nat Prod Bioprospect. 2017.

- [2] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Foods. 2020; 9(4):423.

- [3] Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice. Food Chem Toxicol. 2003;41(1):61-71.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types